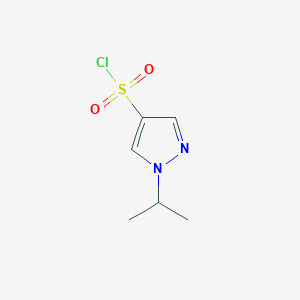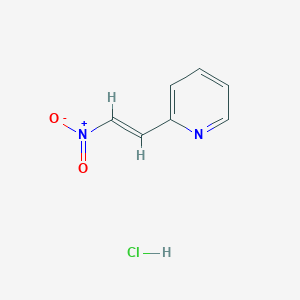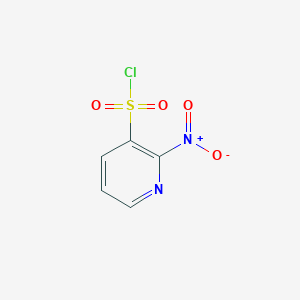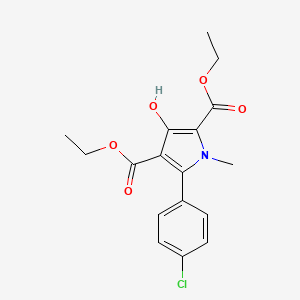
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is characterized by the presence of an azetidine ring, a carboxylic acid group, and a fluorobenzyl group.Physical And Chemical Properties Analysis
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid is a colorless oil . Its NMR spectra have been reported .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Summary of Application : Azetidines and their derivatives, including 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid, are valuable compounds in pharmaceutical research . They are extensively exploited in medicinal chemistry due to their broad spectrum of biological properties .
- Methods of Application : The construction of the β-lactam ring (2-azetidinone) is the most studied synthesis of lactams carried out by synthetic organic chemists and medicinal chemists due to its medicinal value . Azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
- Results or Outcomes : The main reason for the high interest in this class of compounds is that the lactam moiety is present in various natural and synthetic compounds that possess a broad spectrum of biological properties .
Peptide Synthesis
- Summary of Application : Azetidine and its derivatives are used in peptide synthesis .
- Methods of Application : The specific methods of application in peptide synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of using azetidine and its derivatives in peptide synthesis are not specified in the source .
Agrochemical Research
- Summary of Application : Azetidine and its derivatives are valuable compounds in agrochemical research .
- Methods of Application : The specific methods of application in agrochemical research are not detailed in the source .
- Results or Outcomes : The outcomes of using azetidine and its derivatives in agrochemical research are not specified in the source .
Foldameric Applications
- Summary of Application : Azetidine-2-carboxylic acid derivatives are of significant interest as potential foldameric building blocks .
- Methods of Application : The aziridines are the kinetically favored cyclization products and could be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization .
- Results or Outcomes : The new small-membered azaheterocyclic a- and b-amino acid derivatives contain a bromo-substituted carbon center as a useful moiety for functionalization .
Natural Occurrence
- Summary of Application : Azetidine-2-carboxylic acid has been known since 1955 to be present in rhizomes and fresh foliage of certain plants .
- Methods of Application : It is known to occur in two species from the Asparagaceae - Convallaria majalis (lily of the valley), and Polygonatum (solomon’s seal) .
- Results or Outcomes : The outcomes of the natural occurrence of azetidine-2-carboxylic acid are not specified in the source .
Polymer Chemistry
- Summary of Application : Aziridines and azetidines are used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
- Methods of Application : The polymerizations of aziridine and azetidine provide various structures (i.e., branched vs. linear) and degrees of control . Monomer preparation for cationic, anionic, and other polymerization mechanisms is summarized .
- Results or Outcomes : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Safety And Hazards
The safety data sheet for 1-(2-Fluorobenzyl)azetidine-3-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-13-6-9(7-13)11(14)15/h1-4,9H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTUTTJHLWTABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1455701.png)



![{[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methyl}(methyl)amine](/img/structure/B1455706.png)





![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
